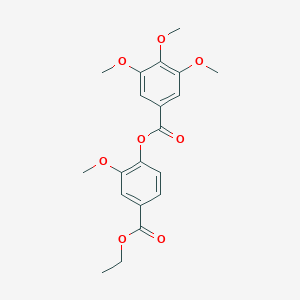![molecular formula C23H21ClN2O3 B309448 4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly known as CMA. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of CMA involves its binding to the active site of target enzymes, leading to inhibition of their activity. In cancer cells, CMA has been found to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair. CMA has also been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects
CMA has been shown to have a range of biochemical and physiological effects. In cancer cells, CMA has been found to induce apoptosis, which is a type of programmed cell death. CMA has also been shown to suppress angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, CMA has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CMA in lab experiments is its high potency and specificity. CMA has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using CMA in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on CMA. One area of focus could be the development of CMA-based therapies for cancer treatment. Another area of interest could be the investigation of CMA's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further research could be conducted to explore CMA's potential as a catalyst in organic synthesis reactions.
Synthesis Methods
The synthesis of CMA involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxybenzoyl chloride, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then reacted with N-(2-phenylethyl)benzamide to obtain CMA.
Scientific Research Applications
CMA has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. CMA has also been investigated for its antimicrobial properties, particularly against drug-resistant bacteria. Additionally, CMA has been shown to have potential as an anti-inflammatory agent and as a catalyst in organic synthesis reactions.
properties
Product Name |
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-29-21-10-6-5-9-18(21)23(28)26-20-15-17(11-12-19(20)24)22(27)25-14-13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
IYLVUIOOHCCQQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)

![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309378.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)
![3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309380.png)
![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)
![Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309386.png)
![Propyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309388.png)